molecular formula C14H10O2S B12531976 O-(4-Formylphenyl) benzenecarbothioate CAS No. 681440-60-8

O-(4-Formylphenyl) benzenecarbothioate

Cat. No.: B12531976
CAS No.: 681440-60-8
M. Wt: 242.29 g/mol
InChI Key: QBKCZHOMDGLASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(4-Formylphenyl) benzenecarbothioate is an organic compound with the molecular formula C14H10O2S. It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzenecarbothioate moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Formylphenyl) benzenecarbothioate typically involves the reaction of 4-formylphenol with benzenecarbothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Formylphenol+Benzenecarbothioyl chlorideO-(4-Formylphenyl) benzenecarbothioate+HCl\text{4-Formylphenol} + \text{Benzenecarbothioyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Formylphenol+Benzenecarbothioyl chloride→O-(4-Formylphenyl) benzenecarbothioate+HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

O-(4-Formylphenyl) benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: 4-Formylbenzoic acid.

    Reduction: 4-Hydroxymethylphenyl benzenecarbothioate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

O-(4-Formylphenyl) benzenecarbothioate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Formylphenyl) benzenecarbothioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzenecarbothioate moiety can interact with hydrophobic regions of biomolecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • O-(4-Methylphenyl) benzenecarbothioate
  • O-(4-Nitrophenyl) benzenecarbothioate
  • O-(4-Hydroxyphenyl) benzenecarbothioate

Uniqueness

O-(4-Formylphenyl) benzenecarbothioate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, the formyl group allows for additional chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

681440-60-8

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

O-(4-formylphenyl) benzenecarbothioate

InChI

InChI=1S/C14H10O2S/c15-10-11-6-8-13(9-7-11)16-14(17)12-4-2-1-3-5-12/h1-10H

InChI Key

QBKCZHOMDGLASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.